molecular formula C12H16BrNO2 B1395826 4-(4-bromophenoxy)-N,N-dimethylbutanamide CAS No. 1249187-66-3

4-(4-bromophenoxy)-N,N-dimethylbutanamide

Cat. No. B1395826
M. Wt: 286.16 g/mol
InChI Key: UBMBSMMAVUNOTA-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenoxy)-N,N-dimethylbutanamide” is an amide with a bromophenoxy group attached to the 4-position of the amide. The N,N-dimethylbutanamide suggests that there are two methyl groups attached to the nitrogen atom of the amide .


Molecular Structure Analysis

The molecular structure of this compound would likely show the amide group, with the carbonyl (C=O) and the N,N-dimethylbutylamine. The 4-bromophenoxy group would be attached to the carbon of the carbonyl group .


Chemical Reactions Analysis

Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As an amide, this compound would likely have a high boiling point due to the ability to form hydrogen bonds. The presence of the bromine atom would make the compound relatively heavy and could also increase its boiling point .

Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide-derived new ligands, including compounds related to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, have been synthesized and characterized. Their structures were determined using various methods like IR, NMR, and X-ray diffraction. These compounds and their metal complexes showed moderate to significant antibacterial activity and good antifungal activity against various strains, indicating their potential in antimicrobial research (Chohan & Shad, 2011).

Anticancer Properties

A bromophenol derivative, related to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, exhibited significant anticancer activities in human lung cancer cell lines. It was found to block cell proliferation and induce cell cycle arrest and apoptosis. This study highlighted the potential of such compounds in developing new anticancer drugs (Guo et al., 2018).

Environmental Fate and Photolysis

The degradation of bromophenols, chemically similar to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, was studied in water treatment. It was found that during water treatment with potassium permanganate, brominated dimeric products, possibly toxic, were formed, which is important for understanding the reactivity and fate of such compounds in environmental contexts (Jiang et al., 2014).

Role in Photodynamic Therapy

The synthesis of a new zinc phthalocyanine substituted with a derivative similar to 4-(4-bromophenoxy)-N,N-dimethylbutanamide showed remarkable potential for use as a Type II photosensitizer in cancer treatment in photodynamic therapy. It displayed good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

Bromophenols, structurally related to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, isolated from the red algae Vertebrata lanosa, demonstrated potent antioxidant activity. This suggests their potential role in developing antioxidant therapies or supplements (Olsen et al., 2013).

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be used in the synthesis of other compounds, or it could have potential applications in fields like medicinal chemistry .

properties

IUPAC Name

4-(4-bromophenoxy)-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-14(2)12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMBSMMAVUNOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenoxy)-N,N-dimethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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